1,2-Bis(4-iodophenyl)hydrazine

Beschreibung

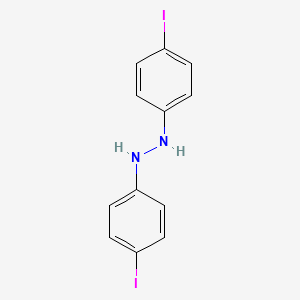

1,2-Bis(4-iodophenyl)hydrazine is a di-substituted hydrazine derivative featuring two iodophenyl groups at the 4-positions of the hydrazine backbone. Hydrazine derivatives are widely studied for their roles in medicinal chemistry, particularly as DNA cross-linkers, prodrugs, or enzyme inhibitors, depending on their substituents and activation mechanisms.

Eigenschaften

Molekularformel |

C12H10I2N2 |

|---|---|

Molekulargewicht |

436.03 g/mol |

IUPAC-Name |

1,2-bis(4-iodophenyl)hydrazine |

InChI |

InChI=1S/C12H10I2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H |

InChI-Schlüssel |

SPNRRAJCRLKEQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NNC2=CC=C(C=C2)I)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(4-iodophenyl)hydrazine can be synthesized through a multi-step process involving the iodination of phenylhydrazine derivatives. One common method involves the reaction of 4-iodoaniline with hydrazine hydrate under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(4-iodophenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions, often in the presence of a catalyst like palladium.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(4-iodophenyl)hydrazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of azo compounds and other derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Bis(4-iodophenyl)hydrazine involves its ability to undergo various chemical transformations. The hydrazine linkage and iodine atoms play crucial roles in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The nature of substituents significantly impacts solubility, stability, and bioactivity. Key comparisons include:

Key Observations :

- Iodine vs. Chlorine : The larger atomic radius and higher molecular weight of iodine may enhance DNA binding through stronger van der Waals forces compared to chlorine .

- Electron-Withdrawing Groups (e.g., Nitro in KS119) : Facilitate reductive activation in hypoxic environments, enhancing tumor selectivity .

- Electron-Donating Groups (e.g., Methoxy) : Improve solubility but may reduce DNA-binding efficacy due to steric or electronic effects.

Structural and Conformational Dynamics

- Atropisomerism : KS119 exhibits two stable atropisomers due to restricted rotation around the nitrobenzyl trigger domain, resulting in divergent metabolic rates and bioactivity. This property is absent in simpler analogs like 1,2-bis(4-chlorophenyl)hydrazine, which lacks steric hindrance for rotation.

- Crystallography : Analogous hydrazines, such as 1,2-bis(benzodioxolylmethylidene)hydrazine, adopt planar configurations with inversion symmetry, facilitating intercalation into DNA grooves. The iodine substituents in this compound may enhance this interaction due to their polarizability.

Therapeutic Index and Toxicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.